molecular formula C15H16N2O B6614242 Benzamide,2-[(2-phenylethyl)amino]- CAS No. 49667-98-3

Benzamide,2-[(2-phenylethyl)amino]-

Cat. No.: B6614242
CAS No.: 49667-98-3
M. Wt: 240.30 g/mol
InChI Key: VNTKLVULDWYCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-[(2-phenylethyl)amino]- is a substituted benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) with a 2-phenylethylamino (-NH-CH₂CH₂-C₆H₅) substituent at the 2-position of the benzene ring. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic phenylethyl group and hydrogen-bonding capacity from the amide moiety.

Properties

IUPAC Name

2-(2-phenylethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-15(18)13-8-4-5-9-14(13)17-11-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTKLVULDWYCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318292
Record name NSC328438
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49667-98-3
Record name NSC328438
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC328438
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where phenethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. Sodium hydroxide neutralizes HCl byproduct, shifting equilibrium toward product formation. Critical parameters include:

  • Molar Ratios :

    • Benzoyl chloride : phenethylamine = 1–1.5 : 1 (excess acyl chloride ensures complete amine conversion).

    • NaOH : phenethylamine = 1.5–3 : 1 to maintain alkaline conditions.

  • Temperature Control :

    • Ice bath cooling (≤10°C) during benzoyl chloride addition prevents exothermic side reactions.

    • Post-addition room temperature (20–25°C) incubation for 2–3 hours ensures completion.

Workup and Yield

The product’s water insolubility enables straightforward isolation:

  • Filtration : Crude product precipitates directly from the reaction mixture.

  • Washing : Neutralization with water removes residual base and salts.

  • Drying : Vacuum drying at 70–80°C for 8–10 hours yields >99% pure N-(2-phenylethyl)benzamide.

Table 1 : Representative Yields from Aqueous Synthesis

Benzoyl Chloride (mol)Phenethylamine (mol)NaOH (mol)Yield (%)Purity (HPLC)
1.130.761.598.599.2
1.130.762.099.099.5
1.130.763.098.699.3

Traditional Organic Solvent-Based Methods

Prior to aqueous-phase developments, N-(2-phenylethyl)benzamide was synthesized in solvents like dichloromethane or THF, requiring complex post-processing.

Schotten-Baumann Reaction

This classical method involves:

  • Dissolving phenethylamine in organic solvent.

  • Adding benzoyl chloride with aqueous NaOH to absorb HCl.

  • Extracting product via multiple washings and solvent evaporation.

Drawbacks :

  • Low Yields (70–85%) : Due to incomplete reaction or product loss during extraction.

  • Environmental Impact : Organic solvent use increases waste and cost.

Comparative Analysis of Methodologies

Table 2 : Aqueous vs. Organic Solvent Methods

ParameterAqueous MethodOrganic Solvent Method
Reaction Time3–4 hours4–6 hours
Post-Treatment StepsFiltration onlyExtraction, drying
Yield98–99%70–85%
Solvent CostNoneHigh
Environmental ImpactLowHigh

The aqueous method’s superiority lies in its simplicity and sustainability. NMR and HPLC data confirm structural integrity, with 1H^1H-NMR peaks at δ 7.75 (benzoyl aromatic protons) and δ 3.55 (N–CH2_2–CH2_2–Ph).

Scalability and Industrial Relevance

The patent’s scalability is demonstrated in 1.5-mole batches, achieving consistent yields. Key industrial advantages include:

  • No Solvent Recovery Systems : Reducing infrastructure costs.

  • Energy Efficiency : Lower drying temperatures (70–80°C vs. 100°C for solvent evaporation) .

Chemical Reactions Analysis

Types of Reactions

Benzamide,2-[(2-phenylethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives are widely studied for their role as histone deacetylase (HDAC) inhibitors . These compounds have been shown to play a critical role in regulating gene expression by altering histone acetylation levels. The inhibition of HDACs can lead to increased histone acetylation, promoting gene activation and potentially leading to apoptosis in cancer cells .

Case Study: HDAC Inhibition

A recent study identified novel benzamide derivatives that inhibit HDAC1 and HDAC2 with nanomolar potency. These compounds demonstrated antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and SF268 (brain cancer), indicating their potential for therapeutic use in oncology .

Cancer Treatment

The compound has been implicated in the treatment of various cancers due to its ability to inhibit HDACs, which are often overexpressed in tumors. By modulating the expression of genes involved in cell cycle regulation and apoptosis, benzamide derivatives can induce differentiation and reduce proliferation of cancer cells .

Clinical Implications

Preliminary clinical studies suggest that benzamide derivatives can be safely administered to patients, leading to significant histone hyperacetylation levels. This has made HDAC inhibitors a focal point in developing new chemotherapeutic agents for treating malignancies such as leukemia and solid tumors .

Biochemical Tools

Beyond their therapeutic applications, benzamide derivatives serve as valuable tools in biochemical research. They are used to study protein interactions and cellular processes related to epigenetic regulation.

Research Applications

  • Protein Kinase Inhibition : Some studies have explored benzamide compounds as inhibitors of protein kinases involved in proliferative diseases. Their efficacy against disorders linked to aberrant angiogenesis has been documented .
  • Fibrosis Treatment : Investigations into the use of benzamide derivatives have shown promise in animal models for treating conditions like pulmonary fibrosis, highlighting their versatility beyond oncology .

Summary Table of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryHDAC InhibitionPromotes gene expression; induces apoptosis in cancer cells
Cancer TreatmentChemotherapeutic agentsEffective against leukemia and solid tumors
Biochemical ResearchProtein interactionsUseful for studying epigenetic regulation and cellular processes
Fibrosis TreatmentAnimal model studiesPotential for treating pulmonary fibrosis

Mechanism of Action

The mechanism of action of benzamide,2-[(2-phenylethyl)amino]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features Reference
Benzamide, 2-[(2-phenylethyl)amino]- C₁₅H₁₆N₂O Amide, 2° amine, phenyl 240.30 Phenylethyl group enhances lipophilicity; amide enables H-bonding Inferred
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O Acetamide, 3° amine, phenyl 234.34 Diethylamino group increases basicity; phenyl enhances aromatic interactions
2-(2-Phenylethyl)chromones C₁₇H₁₄O₂ Chromone, phenylethyl 250.29 Chromone core with phenylethyl substituent; common in natural products
Benzamide, 2-[(2-oxo-1,2-diphenylethyl)amino]- C₂₁H₁₈N₂O₂ Amide, ketone, phenyl 330.38 Oxo group introduces polarity; diphenylethyl expands aromatic surface area

Functional Group Impact

  • Amide vs.
  • Phenylethyl vs. Chromone : 2-(2-Phenylethyl)chromones () retain the phenylethyl motif but replace the amide with a chromone core, favoring π-π stacking in biological matrices .
  • Oxo Substituent: The ketone in Benzamide, 2-[(2-oxo-1,2-diphenylethyl)amino]- () increases polarity, likely affecting solubility and metabolic stability .

Solubility and Lipophilicity

  • Benzamide, 2-[(2-phenylethyl)amino]-: Predicted logP ~2.5 (moderate lipophilicity due to phenyl groups; amide improves aqueous solubility).
  • N-[2-(Diethylamino)ethyl]-2-phenylacetamide: Higher basicity (pKa ~8–9) from the tertiary amine enhances water solubility at physiological pH .
  • 2-(2-Phenylethyl)chromones : Highly lipophilic (logP ~3.0), common in lipid-rich natural resins like agarwood .

Q & A

Q. Basic Research Focus

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Optimize mobile phases (e.g., acetonitrile/water gradients) for baseline separation .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 73.1%, H: 5.7%, N: 10.5% for C₁₅H₁₄N₂O) .

How can computational modeling predict the pharmacokinetic properties of Benzamide,2-[(2-phenylethyl)amino]-?

Q. Advanced Research Focus

  • ADME Prediction : Tools like SwissADME estimate logP (~2.5), indicating moderate lipophilicity. Adjust phenylethyl chain length to optimize blood-brain barrier penetration .
  • Metabolism Studies : CYP450 isoform interaction profiles (e.g., CYP3A4) predict hepatic clearance. Validate with microsomal assays .

What are the best practices for storing and handling Benzamide,2-[(2-phenylethyl)amino]- to ensure stability?

Q. Basic Research Focus

  • Storage : Protect from light and moisture in amber vials at –20°C. Desiccants (silica gel) prevent hydrolysis of the amide bond .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the phenylethyl group .

How to troubleshoot low yields in the amidation step during synthesis?

Q. Basic Research Focus

  • Reagent Ratios : Use 1.2 equivalents of benzoyl chloride to ensure complete reaction with phenylethylamine .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Side Reactions : Monitor for diacylation byproducts via LC-MS and adjust stoichiometry .

What mechanistic insights explain the biological activity of Benzamide,2-[(2-phenylethyl)amino]- in kinase inhibition?

Q. Advanced Research Focus

  • Kinase Binding : The phenylethyl group may occupy hydrophobic pockets in ATP-binding sites (e.g., EGFR kinase), while the amide NH forms hydrogen bonds with catalytic lysine residues .
  • Mutagenesis Studies : Replace key residues (e.g., EGFR T790M) to confirm binding specificity .

How to reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Advanced Research Focus

  • Bioavailability : Poor solubility or rapid metabolism (e.g., glucuronidation) may reduce in vivo activity. Use prodrug strategies (e.g., esterification) to enhance absorption .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS and test their potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.